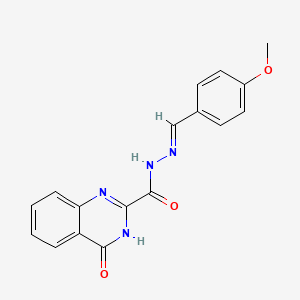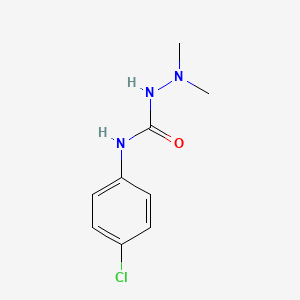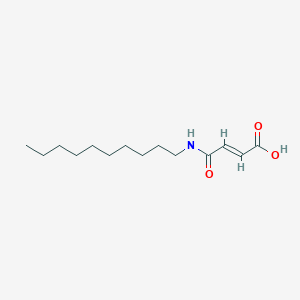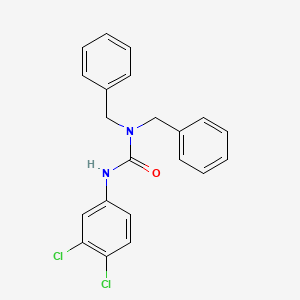
N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a quinazoline core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and a hydrazone moiety, which is a functional group characterized by the presence of a nitrogen-nitrogen double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to an amine group.
Substitution: The methoxy group on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can produce amine derivatives.
科学研究应用
N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of materials with specific properties, such as liquid crystals and dyes.
作用机制
The mechanism of action of N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, which may contribute to its biological activity. Additionally, the quinazoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-(4-Methoxybenzylidene)isonicotinohydrazone: This compound shares a similar hydrazone moiety but has a different core structure.
N-(4-Methoxybenzylidene)-4-butylaniline: This compound has a similar benzylidene group but lacks the quinazoline core.
Uniqueness
N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide is unique due to its combination of a quinazoline core and a hydrazone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
129302-00-7 |
|---|---|
分子式 |
C17H14N4O3 |
分子量 |
322.32 g/mol |
IUPAC 名称 |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C17H14N4O3/c1-24-12-8-6-11(7-9-12)10-18-21-17(23)15-19-14-5-3-2-4-13(14)16(22)20-15/h2-10H,1H3,(H,21,23)(H,19,20,22)/b18-10+ |
InChI 键 |
JZNJGMKPRVVOEA-VCHYOVAHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=NC3=CC=CC=C3C(=O)N2 |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)




![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)


